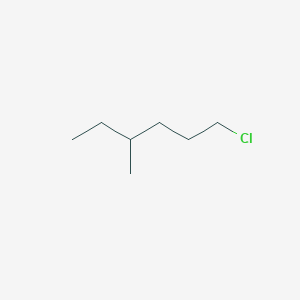

1-Chloro-4-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl |

|---|---|

Molecular Weight |

134.65 g/mol |

IUPAC Name |

1-chloro-4-methylhexane |

InChI |

InChI=1S/C7H15Cl/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3 |

InChI Key |

HKKQSNCJIFHCQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-methylhexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-chloro-4-methylhexane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and methodologies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides structural and mechanistic visualizations.

Core Chemical Properties

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1] It is a chiral compound due to the stereocenter at the fourth carbon atom.[1] The structural and physical properties of this compound are essential for its application in organic synthesis and as a potential building block in medicinal chemistry.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is derived from computational predictions due to the limited availability of experimental values for this specific isomer, these predictions offer valuable insights for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(C)CCCCl | PubChem[1] |

| InChI Key | HKKQSNCJIFHCQD-UHFFFAOYSA-N | PubChem[1] |

| Predicted Boiling Point | 155-165 °C | (Predicted) |

| Predicted Density | ~0.87 g/cm³ | (Predicted) |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | General principle for similar haloalkanes. |

Chemical Structure and Stereochemistry

The structure of this compound features a hexane (B92381) backbone with a chlorine atom substituted at the first carbon (C1) and a methyl group at the fourth carbon (C4). The presence of four different substituents on C4 (a hydrogen atom, a methyl group, a propyl group, and an ethyl group) makes this carbon a chiral center. Consequently, this compound can exist as a pair of enantiomers: (4R)-1-chloro-4-methylhexane and (4S)-1-chloro-4-methylhexane.

Caption: Molecular graph of this compound highlighting the primary chloro-substituted carbon and the chiral center.

The specific stereoisomer will influence its biological activity and interactions, a critical consideration in drug development.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, standard organic chemistry procedures for the synthesis of primary alkyl chlorides and their subsequent reactions can be readily adapted.

Synthesis via Free-Radical Chlorination of 4-Methylhexane

One potential route for the synthesis of this compound is the free-radical chlorination of 4-methylhexane. This method, however, is known to be non-selective and will produce a mixture of chlorinated isomers. The regioselectivity is influenced by the stability of the radical intermediate (tertiary > secondary > primary).[2][3][4]

Materials:

-

4-Methylhexane

-

Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

-

A radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light

-

An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet (if using Cl₂), dissolve 4-methylhexane in the chosen inert solvent.

-

If using a chemical initiator like AIBN, add it to the solution.

-

Initiate the reaction by either heating the mixture to reflux (for AIBN) or irradiating with UV light.

-

If using chlorine gas, bubble it slowly through the reaction mixture. If using NCS, add it portion-wise.

-

Monitor the reaction progress using gas chromatography (GC) to observe the formation of chlorinated products.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic byproducts, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of isomers can be separated by fractional distillation.

Caption: A generalized workflow for the synthesis of this compound via free-radical chlorination.

Nucleophilic Substitution Reaction: Synthesis of 4-Methylhexan-1-ol

This compound, as a primary alkyl halide, is a good substrate for Sₙ2 reactions. A typical example is the reaction with a hydroxide (B78521) source to yield the corresponding primary alcohol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

A suitable solvent system (e.g., a mixture of ethanol (B145695) and water to ensure solubility of both reactants)

-

Standard laboratory glassware for reflux

-

Diethyl ether for extraction

-

Brine solution

-

Anhydrous sodium sulfate

Methodology:

-

Dissolve this compound and sodium hydroxide in the ethanol/water solvent system in a round-bottom flask.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Most of the ethanol can be removed by rotary evaporation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude 4-methylhexan-1-ol.

-

The product can be further purified by distillation.

Reaction Mechanisms and Signaling Pathways

The reactivity of this compound is primarily dictated by the presence of the C-Cl bond. As a primary alkyl halide, it readily undergoes Sₙ2 reactions.

Sₙ2 Nucleophilic Substitution

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to a concerted bond-forming and bond-breaking step. This results in the inversion of stereochemistry if the reaction were to occur at a chiral center. In the case of this compound, the reaction occurs at the achiral C1 position.

Caption: A diagram illustrating the Sₙ2 reaction pathway for this compound.

No established signaling pathways in biological systems directly involving this compound have been documented in the reviewed literature. Its primary relevance in a drug development context would be as a synthetic intermediate or a fragment for lead optimization.

References

Spectroscopic Profile of 1-Chloro-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-chloro-4-methylhexane. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data has been generated using validated computational prediction models. These predictions offer a reliable approximation of the compound's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.54 | Triplet | 6.7 | 2H |

| H-2 | 1.76 | Multiplet | - | 2H |

| H-3 | 1.18 | Multiplet | - | 2H |

| H-4 | 1.40 | Multiplet | - | 1H |

| H-5 | 1.25 | Multiplet | - | 2H |

| H-6 (CH₃) | 0.87 | Triplet | 7.4 | 3H |

| 4-CH₃ | 0.86 | Doublet | 6.6 | 3H |

¹³C NMR (Predicted)

The carbon-13 NMR spectrum is predicted to display seven unique signals, one for each carbon atom in this compound. The predicted chemical shifts are listed in Table 2.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 45.2 |

| C-2 | 34.9 |

| C-3 | 38.9 |

| C-4 | 33.8 |

| C-5 | 29.1 |

| C-6 | 11.4 |

| 4-CH₃ | 19.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are detailed in Table 3.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (alkane) | 1375 - 1470 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation is expected to proceed through common pathways for alkyl halides, including the loss of a chlorine radical and cleavage of the carbon-carbon chain. A plausible fragmentation pathway is outlined in the diagram below. The key predicted fragments are listed in Table 4.

| m/z | Proposed Fragment |

| 134/136 | [C₇H₁₅Cl]⁺ (Molecular Ion) |

| 99 | [C₇H₁₅]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The sample is brought into firm contact with the crystal using the instrument's pressure clamp.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation and Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5).

-

The GC oven temperature is programmed to separate the components of the sample, with this compound eluting at a specific retention time.

-

The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization - EI).

-

The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., m/z 30-200).

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound. The molecular ion is first formed by the loss of an electron. Subsequent fragmentation can occur via two primary routes: heterolytic cleavage leading to the loss of a chlorine radical, or homolytic cleavage at various points along the alkyl chain.

Caption: Predicted EI-MS fragmentation of this compound.

Physical properties of 1-Chloro-4-methylhexane (boiling point, density).

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-4-methylcyclohexane, specifically its boiling point and density. It is important to note that a search for the physical properties of "1-Chloro-4-methylhexane" did not yield readily available experimental data. The data presented herein pertains to the cyclic analogue, 1-Chloro-4-methylcyclohexane, a compound with significance in organic synthesis and as a potential intermediate in pharmaceutical development. This document outlines the experimentally determined values for these properties, details the methodologies for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The boiling point and density are fundamental to the handling and characterization of 1-Chloro-4-methylcyclohexane.

Data Presentation

The following table summarizes the reported values for the boiling point and density of 1-Chloro-4-methylcyclohexane.

| Physical Property | Value | Conditions |

| Boiling Point | 165.5 °C | At 760 mmHg |

| Density | 0.95 g/cm³ | Standard Conditions |

Experimental Protocols

The determination of boiling point and density requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail common methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

1. Distillation Method:

A common and accurate method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on and the liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. This is the temperature at which the vapor is condensing and being collected in the receiving flask.

-

2. Micro-Boiling Point Determination (Thiele Tube Method):

For smaller sample volumes, the Thiele tube method is a convenient alternative.

-

Apparatus: A Thiele tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Pycnometer (Density Bottle):

This method provides highly accurate density measurements.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is known (it is often calibrated with a liquid of known density, such as water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

2. Using a Graduated Cylinder and Balance:

A simpler, though less accurate, method involves the use of a graduated cylinder and a balance.

-

Apparatus: A graduated cylinder and a precision balance.

-

Procedure:

-

An empty, dry graduated cylinder is weighed.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by the measured volume.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 1-Chloro-4-methylcyclohexane.

An In-depth Technical Guide to 1-Chloro-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-methylhexane, including its chemical identity, computed properties, and general methodologies for its synthesis and reactions. Due to the limited availability of specific experimental data for this compound in public databases, this guide focuses on established principles and protocols for analogous chemical transformations.

Chemical Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 86646-45-9[1]

-

Molecular Formula: C₇H₁₅Cl[1]

-

Chemical Class: Haloalkane (Chloroalkane)

-

Structure: A linear hexane (B92381) chain with a chlorine atom substituted at the first carbon and a methyl group at the fourth carbon.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| Monoisotopic Mass | 134.0862282 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Complexity | 43.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the surveyed literature. However, two general and reliable methods for the preparation of primary alkyl chlorides are presented below. These can be adapted for the synthesis of the target compound from suitable precursors.

Method 1: Chlorination of 4-methyl-1-hexanol (B1585438) using Thionyl Chloride (SOCl₂)

This is often the preferred laboratory method for converting primary alcohols to alkyl chlorides due to the clean reaction byproducts (SO₂ and HCl as gases). The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral at the carbinol center.[2]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-methyl-1-hexanol.

-

Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise with stirring. The molar ratio of thionyl chloride to alcohol is typically around 1.1 to 1.5.

-

Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench any unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation.

Method 2: Free-Radical Chlorination of 4-methylhexane

This method involves the reaction of an alkane with chlorine gas, initiated by UV light or heat.[3][4] However, this method is generally less selective and can lead to a mixture of chlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-) as well as polychlorinated products.[3][4] The selectivity can be influenced by the relative reactivity of primary, secondary, and tertiary C-H bonds.

Experimental Protocol:

-

Setup: Place 4-methylhexane in a reaction vessel equipped with a gas inlet, a reflux condenser, and a UV lamp.

-

Initiation: While irradiating the alkane with UV light, bubble chlorine gas (Cl₂) through the liquid at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of products.

-

Termination: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

-

Work-up: Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove excess dissolved chlorine and HCl. Wash the organic mixture with a dilute solution of sodium bicarbonate and then with water.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent. The mixture of isomers can then be separated by fractional distillation.

Visualizations

Synthesis Workflow from 4-methyl-1-hexanol

References

Navigating the Stereochemical Landscape of 1-Chloro-4-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomers and chirality of 1-chloro-4-methylhexane. Focusing on the core principles of stereochemistry, this document delves into the structural nuances, analytical methodologies, and potential synthetic strategies relevant to this chiral alkyl halide. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles and analogous data to provide a robust framework for its study and application in research and drug development.

Introduction to the Chirality of this compound

This compound is an acyclic halogenated alkane with the chemical formula C₇H₁₅Cl. The presence of a stereocenter within its structure gives rise to stereoisomerism, a critical consideration in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and physical properties.

The chirality of this compound originates from the carbon atom at the fourth position (C4). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 3-chloropropyl group. This asymmetry means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as (R)-1-chloro-4-methylhexane and (S)-1-chloro-4-methylhexane based on the Cahn-Ingold-Prelog priority rules.[2][3][4] The spatial arrangement of the substituents around the chiral center determines the configuration.

Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

While specific optical rotation values for the enantiomers of this compound are not readily found in the literature, the following table illustrates how such data would be presented.

| Property | (R)-1-Chloro-4-methylhexane | (S)-1-Chloro-4-methylhexane | Racemic this compound |

| Molecular Formula | C₇H₁₅Cl | C₇H₁₅Cl | C₇H₁₅Cl |

| Molar Mass ( g/mol ) | 134.65 | 134.65 | 134.65 |

| Boiling Point (°C) | Identical | Identical | Identical |

| Density (g/mL) | Identical | Identical | Identical |

| Specific Rotation ([α]) | +x° (Hypothetical) | -x° (Hypothetical) | 0° |

| Table 1: Comparison of Physicochemical Properties of this compound Stereoisomers. Note: Specific rotation values are hypothetical due to the absence of specific experimental data in the searched literature. |

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically enriched this compound would require asymmetric synthesis strategies. A common approach for creating chiral alkyl halides is the conversion of a chiral alcohol with a defined stereocenter.[5] For instance, the enantioselective reduction of a ketone precursor could yield a chiral alcohol, which is then converted to the corresponding chloride.

Hypothetical Synthetic Pathway:

Methodology for Asymmetric Reduction (General Protocol):

-

A solution of the prochiral ketone (e.g., 4-methylhexan-1-one) in an appropriate solvent (e.g., THF, methanol) is prepared.

-

A chiral catalyst (e.g., a chiral transition metal complex or an enzyme) is added to the solution.

-

A reducing agent (e.g., a borohydride (B1222165) or molecular hydrogen) is introduced under controlled temperature and pressure.

-

The reaction is monitored for completion using techniques like TLC or GC.

-

Upon completion, the reaction is quenched, and the chiral alcohol is isolated and purified.

Methodology for Chlorination (General Protocol):

-

The enantiomerically enriched alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

-

A chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is added, often in the presence of a base (e.g., pyridine) to neutralize the acidic byproduct.

-

The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by distillation or chromatography.

Separation of Enantiomers (Chiral Chromatography)

For a racemic mixture, the separation of enantiomers can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) for volatile compounds like this compound.[6][7][8][9]

Methodology for Chiral GC Separation (General Protocol):

-

Column Selection: A capillary GC column with a chiral stationary phase (CSP) is chosen. Cyclodextrin-based CSPs are often effective for separating enantiomers of alkyl halides.[8][9]

-

Sample Preparation: A dilute solution of the racemic this compound in a volatile solvent is prepared.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Method Parameters: The oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve baseline separation of the two enantiomer peaks.

-

Analysis: The retention times of the two peaks will differ, allowing for the quantification of the enantiomeric excess (ee) of a non-racemic mixture.

Determination of Optical Rotation (Polarimetry)

Polarimetry is the technique used to measure the optical rotation of a chiral compound.[10][11][12]

Methodology for Polarimetry (General Protocol):

-

Sample Preparation: A solution of the purified enantiomer of this compound is prepared at a known concentration in a suitable achiral solvent.

-

Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed rotation is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

This compound is a chiral molecule with a single stereocenter at C4, leading to the existence of (R) and (S) enantiomers. While specific experimental data for this compound is sparse in the reviewed literature, this guide outlines the fundamental principles of its stereochemistry and provides generalized experimental protocols for its enantioselective synthesis, separation, and analysis. For professionals in research and drug development, a thorough understanding of these principles is paramount for the design and synthesis of stereochemically pure compounds, which is often a critical factor for therapeutic efficacy and safety. Further experimental investigation is warranted to fully characterize the properties and behavior of the individual enantiomers of this compound.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. agilent.com [agilent.com]

- 7. chromtech.com [chromtech.com]

- 8. gcms.cz [gcms.cz]

- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Stereochemistry [employees.csbsju.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Thermochemical Landscape of 1-Chloro-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-chloro-4-methylhexane. In the absence of direct experimental values, this document details the robust estimation of key thermochemical properties—standard enthalpy of formation, standard entropy, and heat capacity—through the well-established Benson Group Additivity Method. This guide offers a foundational dataset for researchers engaged in areas such as reaction kinetics, process design, and computational modeling where the thermodynamic properties of halogenated alkanes are critical.

Estimated Thermochemical Data for this compound

The following tables summarize the calculated thermochemical properties for this compound in the ideal gas phase. These values have been derived using the Benson Group Additivity Method, a widely recognized and reliable estimation technique.

Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (298.15 K) | ΔfH° | -295.6 | kJ/mol |

| Standard Entropy (298.15 K) | S° | 445.5 | J/mol·K |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) at Various Temperatures

| Temperature (K) | Heat Capacity (J/mol·K) |

| 300 | 185.2 |

| 400 | 225.8 |

| 500 | 262.5 |

| 600 | 294.1 |

| 800 | 345.3 |

| 1000 | 385.1 |

| 1500 | 455.9 |

Methodology: The Benson Group Additivity Method

The thermochemical data presented in this guide were calculated using the Benson Group Additivity Method. This approach is founded on the principle that the thermochemical properties of a molecule can be accurately estimated by summing the contributions of its constituent chemical groups. This method is particularly valuable when experimental data is unavailable.

The general equation for the Benson Group Additivity Method is:

Property = Σ (Group Contribution) + Σ (Correction Factors)

Where:

-

Property can be the standard enthalpy of formation (ΔfH°), standard entropy (S°), or heat capacity (Cp).

-

Group Contribution is the empirically determined value for a specific chemical group.

-

Correction Factors account for non-additive effects such as ring strain or steric interactions. For an acyclic molecule like this compound, these corrections are generally not required.

To calculate the thermochemical properties of this compound (CH3-CH(CH3)-CH2-CH2-CH2-Cl), the molecule is dissected into the following Benson groups:

-

Two C-(C)(H)3 groups: Representing the two terminal methyl groups.

-

Two C-(C)2(H)2 groups: Representing the two methylene (B1212753) groups in the chain.

-

One C-(C)3(H) group: Representing the tertiary carbon atom.

-

One C-(C)(H)2(Cl) group: Representing the primary chlorinated carbon atom.

The specific group additivity values (GAVs) used for the calculations are compiled from various critically evaluated sources in thermochemical literature.

Below is a workflow diagram illustrating the application of the Benson Group Additivity Method for determining the thermochemical properties of this compound.

Caption: Benson Group Additivity Method Workflow.

Significance and Applications

The thermochemical data provided in this guide for this compound are essential for a variety of applications in research and industry:

-

Chemical Process Simulation: Accurate thermochemical data is fundamental for the design, optimization, and safety analysis of chemical processes involving this compound.

-

Reaction Mechanism and Kinetic Modeling: This data is crucial for developing and validating reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis processes.

-

Drug Discovery and Development: In the pharmaceutical industry, understanding the thermodynamic properties of molecules is important for predicting their stability, reactivity, and interactions in biological systems.

-

Environmental Fate and Transport Modeling: Thermochemical data can be used to model the behavior and persistence of halogenated compounds in the environment.

This technical guide serves as a valuable resource by providing estimated yet reliable thermochemical data for this compound, thereby facilitating further research and development in various scientific and industrial fields. The detailed methodology also offers a transparent and reproducible approach for the estimation of thermochemical properties for other compounds where experimental data is lacking.

An In-depth Technical Guide to 1-Chloro-4-methylhexane: Synthesis, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methylhexane is a halogenated alkane with the molecular formula C₇H₁₅Cl. While not a widely studied compound, it serves as a representative molecule for understanding the synthesis, chemical behavior, and potential biological effects of chlorinated hydrocarbons. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the general toxicological considerations for this class of compounds. Due to a lack of specific historical information in the published scientific literature, this document focuses on the technical aspects of the compound.

Introduction

This compound is a chloroalkane characterized by a seven-carbon chain with a chlorine atom at the first position and a methyl group at the fourth position.[1] As a member of the haloalkane family, its chemical reactivity is largely dictated by the polar carbon-chlorine bond, making it susceptible to nucleophilic substitution and elimination reactions.[2][3][4] While specific applications in drug development are not documented, the study of such molecules is relevant for understanding the metabolism and potential toxicity of chlorinated hydrocarbons, a class of compounds with known biological activities and environmental impact.[5][6][7][8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of primary alkyl chlorides. The two primary routes involve the conversion of the corresponding alcohol, 4-methyl-1-hexanol (B1585438), or the direct chlorination of the parent alkane, 4-methylhexane.

From 4-methyl-1-hexanol via Nucleophilic Substitution

A common and generally preferred laboratory method for the synthesis of this compound is the nucleophilic substitution of 4-methyl-1-hexanol. This transformation can be effectively carried out using reagents like thionyl chloride (SOCl₂) or hydrogen chloride.

Objective: To synthesize this compound from 4-methyl-1-hexanol using thionyl chloride.

Materials:

-

4-methyl-1-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 4-methyl-1-hexanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and produces hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system. A small amount of pyridine can be added to neutralize the generated HCl.[10][11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently heated to reflux for a period to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Reaction Mechanism: The reaction proceeds via an Sₙ2 mechanism, involving the formation of a chlorosulfite ester intermediate, which is then attacked by a chloride ion.[10][12]

From 4-methylhexane via Free Radical Chlorination

Direct chlorination of 4-methylhexane using chlorine gas under UV light or with a radical initiator is another synthetic route. However, this method is generally less selective and produces a mixture of chlorinated isomers.

Objective: To synthesize this compound by the free radical chlorination of 4-methylhexane.

Materials:

-

4-methylhexane

-

Chlorine gas (Cl₂)

-

A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

UV lamp or a radical initiator (e.g., AIBN)

-

Gas dispersion tube

-

Reaction vessel with a reflux condenser and gas outlet

-

Washing solutions (e.g., sodium thiosulfate (B1220275) solution)

-

Fractional distillation apparatus

Procedure:

-

Set up a reaction vessel with a reflux condenser, a gas inlet tube, and a gas outlet connected to a trap for unreacted chlorine. The apparatus should be placed in a well-ventilated fume hood.

-

Dissolve 4-methylhexane in an inert solvent in the reaction vessel.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator.

-

Bubble chlorine gas through the stirred solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

Monitor the reaction progress by gas chromatography to determine the ratio of products.

-

Once the desired conversion is achieved, stop the flow of chlorine and the initiation.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted chlorine, followed by washing with water and drying over a suitable drying agent.

-

Separate the mixture of chlorinated hexanes by careful fractional distillation.

Reaction Mechanism: This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps.[13][14][15][16][17]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86646-45-9 | [1] |

| Computed Boiling Point | Not available | |

| Computed Melting Point | Not available | |

| Computed Density | Not available | |

| Computed XLogP3 | 3.4 | [1] |

| Computed ¹H NMR | Not available | |

| Computed ¹³C NMR | Not available | |

| Mass Spectrometry (EI) | Not available |

Biological Activity and Toxicological Considerations

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, as a chlorinated hydrocarbon, it falls into a class of compounds with well-documented toxicological profiles.

General Toxicology of Chlorinated Hydrocarbons

-

Neurotoxicity: Chlorinated hydrocarbons are known to be neurotoxins that can interfere with the transmission of nerve impulses.[6] This can lead to a range of effects from behavioral changes to more severe outcomes like seizures and respiratory depression.[5][6]

-

Hepatotoxicity and Nephrotoxicity: Many chlorinated hydrocarbons can cause damage to the liver and kidneys, often through the formation of toxic metabolites.[8][9]

-

Carcinogenicity: Some compounds within this class are considered to be carcinogenic.[6]

-

Environmental Persistence: Haloalkanes can be persistent in the environment and may bioaccumulate.[18]

Visualizations

Synthesis Pathways

References

- 1. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloalkane - Wikipedia [en.wikipedia.org]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. rroij.com [rroij.com]

Affiliation: Google Research

Abstract

This technical guide delves into the natural occurrence of 1-chloro-4-methylhexane and related short-chain chloroalkanes. While direct evidence for the natural biosynthesis of this compound is currently not documented in scientific literature, this paper explores the plausibility of its existence by examining the known landscape of naturally produced organohalogen compounds, the enzymatic machinery capable of their synthesis, and the methodologies for their discovery. This document serves as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development, providing a theoretical framework and practical guidance for investigating novel halogenated compounds.

Introduction: The Widespread World of Natural Organohalogens

Organohalogen compounds, long perceived as primarily anthropogenic in origin, are in fact widespread products of natural biosynthesis.[1] To date, over 4,000 distinct organohalogens have been identified from a vast array of terrestrial and marine organisms, including bacteria, fungi, lichens, plants, and marine algae.[1] These compounds exhibit a remarkable diversity of structures and biological activities, from potent antibiotics like vancomycin (B549263) to signaling molecules.[1]

The oceans are a particularly rich source of biogenic organohalogens.[2] Marine algae, for instance, are known to produce a significant portion of the global budget of volatile halogenated hydrocarbons.[2] While simple molecules like chloromethane (B1201357) and bromoform (B151600) are well-documented, the full extent of the structural diversity of haloalkanes produced in nature remains an active area of research. This guide specifically addresses the question of this compound, a simple monochlorinated alkane. Although its natural occurrence has not been confirmed, the existence of related compounds and the enzymatic pathways for their formation provide a strong rationale for its potential discovery.

Natural Occurrence of Short-Chain Chloroalkanes

While this compound has not been reported as a natural product, various other short-chain chloroalkanes have been identified from natural sources, primarily marine organisms. These findings establish the biological precedent for the chlorination of aliphatic hydrocarbon chains.

| Compound Name | Formula | Natural Source(s) | Reference(s) |

| Chloromethane | CH₃Cl | Marine algae, terrestrial fungi, plants | [3] |

| Chloroethane | C₂H₅Cl | Marine algae | [2] |

| 1-Chloropropane | C₃H₇Cl | Marine algae (inferred from general alkyl halide detection) | [2] |

| 2-Chloropropane | C₃H₇Cl | Marine algae (inferred from general alkyl halide detection) | [2] |

| Short-Chain Chlorinated Paraffins (SCCPs, C10-C13) | CₓH(₂ₓ₋y₊₂)Clᵧ | Detected in various environmental and biological samples; predominantly anthropogenic, but natural sources cannot be entirely ruled out. | [4][5] |

Table 1: Examples of Naturally Occurring or Environmentally Detected Short-Chain Chloroalkanes.

Biosynthesis of Chloroalkanes: The Role of Halogenase Enzymes

The biosynthesis of organohalogens is catalyzed by a diverse group of enzymes known as halogenases. These enzymes are broadly classified based on their mechanism and required cofactors. The halogenation of unactivated aliphatic carbons, such as those in methylhexane, is a chemically challenging transformation that nature has evolved specific enzymatic solutions for.[6][7]

3.1. Classes of Halogenating Enzymes

Several classes of halogenases have been identified, with the most relevant for alkane halogenation being:

-

Haloperoxidases (HPOs): This class includes heme-iron dependent and vanadium-dependent enzymes. They utilize hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a highly reactive hypohalous acid (e.g., HOCl).[8][9] This species is then released to perform a non-specific electrophilic attack on a suitable substrate.[8] Due to this lack of substrate specificity, the regioselectivity of the reaction is often governed by the inherent reactivity of the substrate itself.[8]

-

Fe(II)/α-Ketoglutarate-Dependent Halogenases: These enzymes are capable of halogenating unactivated C-H bonds through a radical-based mechanism.[9][10] This class is particularly significant for the potential biosynthesis of compounds like this compound, as it can directly functionalize an alkane backbone.

3.2. Regioselectivity in Alkane Halogenation

For a substrate like 4-methylhexane, the site of chlorination is dictated by the stability of the intermediate formed during the reaction. In a radical halogenation mechanism, a hydrogen atom is abstracted from the alkane to form a carbon radical. The stability of this radical follows the order: tertiary > secondary > primary.[11]

Therefore, for 4-methylhexane, the most stable radical would be formed at the tertiary carbon (C4). This leads to the prediction that if 4-methylhexane were a substrate for a radical-based halogenase, the primary product would be 4-chloro-4-methylhexane, not this compound. However, enzymatic reactions are also controlled by the three-dimensional structure of the active site, which can direct halogenation to a less reactive but more accessible position.

Below is a diagram illustrating the general mechanisms of enzymatic halogenation.

Based on these principles, a hypothetical pathway for the formation of a chlorinated methylhexane is proposed below, highlighting the likely site of radical-based chlorination.

Experimental Protocols for Isolation and Identification

The search for novel volatile haloalkanes like this compound requires sensitive and selective analytical techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free method for this purpose.[12][13]

4.1. Detailed Protocol: SPME-GC-MS Analysis of Volatile Organohalogens from Marine Algae

This protocol provides a general framework for the extraction and analysis of volatile halogenated compounds from a marine algal sample.

1. Sample Preparation: a. Collect fresh marine algae samples and transport them to the laboratory on ice. b. Gently rinse the samples with sterile seawater to remove debris and epiphytes. c. Pat the samples dry with kimwipes and accurately weigh approximately 1-5 g of the algal material into a 20 mL headspace vial. d. Add a small magnetic stir bar to the vial. e. Seal the vial immediately with a PTFE-faced septum.

2. Solid-Phase Microextraction (SPME): a. Fiber Selection: Choose a fiber with a polarity and film thickness appropriate for volatile and semi-volatile compounds. A common choice is a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[14] b. Extraction: i. Place the sealed vial in a thermostated water bath or heating block set to a temperature that encourages volatilization without degrading the sample (e.g., 40-60°C). ii. Manually or using an autosampler, insert the SPME needle through the vial septum. iii. Expose the fiber to the headspace above the algal sample. Do not let the fiber touch the sample material. iv. Allow the analytes to partition onto the fiber for a predetermined time (e.g., 30-60 minutes) with gentle stirring. This time should be optimized for the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injector of the GC, which is held at a temperature sufficient to desorb the analytes (e.g., 250°C). b. Chromatographic Separation:

- Column: Use a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent, 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[15]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 4 minutes.

- Ramp: Increase to 160°C at a rate of 6°C/min.

- Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[12] c. Mass Spectrometry Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns, paying close attention to the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The following diagram illustrates the workflow for this experimental protocol.

References

- 1. eurochlor.org [eurochlor.org]

- 2. Production and role of volatile halogenated compounds from marine algae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Haloalkane - Wikipedia [en.wikipedia.org]

- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 5. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 11. youtube.com [youtube.com]

- 12. Solid-phase microextraction fiber development for sampling and analysis of volatile organohalogen compounds in air - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [helda.helsinki.fi]

- 14. agilent.com [agilent.com]

- 15. phcogj.com [phcogj.com]

Quantum Chemical Analysis of 1-Chloro-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1-Chloro-4-methylhexane. Due to the absence of specific published computational data for this molecule, this document outlines a standard computational approach and presents illustrative results. The methodologies and data are based on established principles of computational chemistry and are intended to serve as a reference for researchers interested in the in silico analysis of similar halogenated alkanes.

Introduction

This compound is a halogenated alkane with potential applications as a solvent, intermediate in organic synthesis, or as a fragment in medicinal chemistry. Understanding its molecular structure, stability, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level. This guide details a theoretical study employing Density Functional Theory (DFT) to characterize the conformational landscape and electronic structure of this compound.

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of this compound.

Conformational Analysis and Geometry Optimization

A thorough conformational search would be the initial step to identify the lowest energy conformers of this compound. This could be achieved using a molecular mechanics force field (e.g., MMFF94) followed by re-optimization of the most stable conformers using a more accurate quantum mechanical method.

The final geometry optimizations would be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-31G* basis set, which includes polarization functions on heavy atoms, is a suitable choice for providing a good balance between accuracy and computational cost for a molecule of this size. All optimizations would be carried out to a tight convergence criterion, ensuring that the forces on all atoms are negligible.

Vibrational Frequency Calculations

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies would verify that the structures are minima. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Electronic Property Calculations

Based on the optimized geometry, a range of electronic properties would be calculated to understand the molecule's reactivity and charge distribution. These calculations would be performed at the B3LYP/6-31G* level of theory. Key properties to be investigated include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges, offering insights into the charge distribution and identifying electrophilic and nucleophilic sites within the molecule.

Illustrative Data Presentation

The following tables summarize the hypothetical, yet realistic, quantitative data that would be expected from the computational study described above.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G*)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-Cl | 1.80 Å |

| C-C (average) | 1.54 Å | |

| C-H (average) | 1.09 Å | |

| Bond Angles | C-C-Cl | 110.5° |

| C-C-C (average) | 112.0° | |

| H-C-H (average) | 109.5° |

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound (B3LYP/6-31G*)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) | 2950 - 2850 | C-H stretching |

| δ(CH₂) | 1465 | CH₂ scissoring |

| δ(CH₃) | 1380 | CH₃ symmetric bending |

| ν(C-C) | 1100 - 800 | C-C stretching |

| ν(C-Cl) | 725 | C-Cl stretching |

Table 3: Illustrative Calculated Electronic Properties of this compound (B3LYP/6-31G*)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound (B3LYP/6-31G*)

| Atom | Mulliken Charge (e) |

| Cl | -0.25 |

| C attached to Cl | +0.10 |

| C at position 4 | -0.05 |

| H atoms (average) | +0.05 |

Visualizations

The following diagrams illustrate the workflow and logical connections in the proposed quantum chemical study.

Caption: Workflow for Quantum Chemical Calculations of this compound.

Methodological & Application

Application Notes & Protocols: 1-Chloro-4-methylhexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloro-4-methylhexane as a versatile building block in organic synthesis. Due to its structure as a primary alkyl halide, this compound is an effective reagent for introducing the 4-methylhexyl moiety into a variety of molecular scaffolds. This lipophilic aliphatic chain can be valuable in modulating the pharmacokinetic properties of drug candidates.

Application Notes

This compound serves as a key intermediate in several fundamental organic transformations. Its reactivity is primarily centered around the polar carbon-chlorine bond, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, it can be converted into its corresponding Grignard reagent, transforming the carbon skeleton into a potent nucleophile.

Key applications include:

-

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a wide range of nucleophiles to form carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1] This allows for the synthesis of alcohols, ethers, amines, and thioethers containing the 4-methylhexyl group.

-

Grignard Reagent Formation: As a primary alkyl chloride, it can be converted into 4-methylhexylmagnesium chloride. This Grignard reagent is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and nitriles.

-

Alkylation of Active Methylene (B1212753) Compounds: this compound is an effective alkylating agent for carbanions derived from active methylene compounds like malonic esters and β-ketoesters. This provides a straightforward route to more complex carbon skeletons.

The versatility of this compound is summarized in the reaction diagram below.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methylhexane is a primary alkyl halide with the chemical formula C7H15Cl.[1] As with other haloalkanes, the carbon-chlorine bond is polar, with the carbon atom being electron-deficient, making it an electrophilic center susceptible to attack by nucleophiles.[2] This reactivity is fundamental to its use in organic synthesis for creating more complex molecules. These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, focusing on the predominant SN2 mechanism, influencing factors, and detailed experimental protocols.

Reaction Mechanisms: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2][3][4] The structure of the alkyl halide is the most critical factor in determining the operative pathway.[5]

-

SN2 Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3][8][9] This pathway is favored by primary and methyl halides due to minimal steric hindrance.[5]

-

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs.[8][10] The rate of this reaction depends only on the concentration of the alkyl halide.[4][9] This pathway is favored by tertiary halides because they form stable carbocations.[3][6]

For this compound, a primary alkyl halide, the formation of a high-energy primary carbocation is highly unfavorable.[6] Therefore, it will react almost exclusively through the SN2 mechanism .

Caption: Logical diagram illustrating the determination of the reaction pathway for this compound.

Factors Influencing SN2 Reaction Outcomes

Several factors critically affect the rate and efficiency of SN2 reactions involving this compound.

| Factor | Influence on SN2 Reaction Rate | Rationale |

| Nucleophile Strength | Stronger Nucleophile = Faster Rate | The nucleophile is involved in the rate-determining step.[11][12] Stronger, more negatively charged nucleophiles (e.g., I⁻, HS⁻, OH⁻) are more reactive than their weaker, neutral counterparts (e.g., H₂O, ROH).[5][12] |

| Leaving Group Ability | Better Leaving Group = Faster Rate | The C-X bond is broken in the rate-determining step. The best leaving groups are weak bases that can stabilize a negative charge.[7] For halogens, the reactivity order is I > Br > Cl > F.[13] |

| Solvent Type | Polar Aprotic = Faster Rate | Polar aprotic solvents (e.g., Acetone (B3395972), DMSO, DMF) solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive.[12] Polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[6][14] |

| Steric Hindrance | Less Hindrance = Faster Rate | The SN2 mechanism involves a backside attack.[2] While this compound is a primary halide, bulky nucleophiles or branching near the reaction center (not present here) can slow the reaction.[5] |

Application Notes: Synthetic Utility

Nucleophilic substitution of this compound is a valuable tool in organic synthesis for:

-

Functional Group Interconversion: The chloride can be readily replaced by a variety of functional groups, including nitriles (-CN), azides (-N₃), iodides (-I), hydroxides (-OH), and alkoxides (-OR).

-

Carbon Chain Extension: Reaction with cyanide (e.g., NaCN) followed by hydrolysis or reduction is a classic method for extending a carbon chain by one carbon.[13]

-

Formation of Ethers and Esters: Williamson ether synthesis (reaction with an alkoxide) or reaction with a carboxylate salt can produce ethers and esters, respectively.

Experimental Protocols

Protocol: Synthesis of 1-Iodo-4-methylhexane via SN2 Reaction

Objective: To replace the chlorine atom in this compound with iodine using sodium iodide in an acetone solvent.

Materials:

-

This compound

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Caption: Experimental workflow for the synthesis of 1-Iodo-4-methylhexane.

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium iodide (1.5 eq) and anhydrous acetone (50 mL). Stir until the sodium iodide is fully dissolved.

-

Addition of Substrate: Add this compound (1.0 eq) to the flask via syringe.

-

Reflux: Heat the mixture to a gentle reflux (the boiling point of acetone is 56°C) using a heating mantle. The formation of a white precipitate (NaCl) should become visible as the reaction proceeds, as NaCl is insoluble in acetone.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride.

-

Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

-

Dissolve the resulting oil in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 15 mL of saturated aqueous sodium thiosulfate to remove any residual iodine, followed by 15 mL of brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Iodo-4-methylhexane.

-

-

Purification (Optional): If necessary, purify the product further by vacuum distillation.

Quantitative Data (Illustrative)

The following tables present representative data on how reaction conditions can influence the rate of SN2 substitution on this compound.

Table 1: Relative Reaction Rates with Different Nucleophiles

| Nucleophile | Solvent | Relative Rate (k_rel) | Nucleophile Strength |

| I⁻ | Acetone | ~60,000 | Very Strong |

| HS⁻ | Ethanol | ~25,000 | Very Strong |

| CN⁻ | DMSO | ~10,000 | Strong |

| OH⁻ | Ethanol/H₂O | ~300 | Strong |

| Br⁻ | Acetone | ~200 | Good |

| Cl⁻ | Acetone | 1 | Reference |

| H₂O | H₂O | <<1 | Very Weak |

Table 2: Effect of Leaving Group on Reaction Rate (with NaI in Acetone)

| Substrate | Leaving Group | C-X Bond Enthalpy (kJ/mol) | Relative Rate (k_rel) |

| 1-Iodo-4-methylhexane | I | ~238 | N/A (Product) |

| 1-Bromo-4-methylhexane | Br | ~276 | ~50-100 |

| This compound | Cl | ~338 | 1 |

| 1-Fluoro-4-methylhexane | F | ~484 | <<0.01 |

Note: Data is illustrative and based on established principles of nucleophilic substitution reactivity.[11][13]

Visualization of the SN2 Mechanism

The SN2 reaction of this compound with a nucleophile (Nu⁻) proceeds through a single transition state where the new C-Nu bond forms as the C-Cl bond breaks, resulting in an inversion of stereochemistry at the carbon center.

Caption: The concerted SN2 reaction mechanism for this compound.

References

- 1. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrevise.org [chemrevise.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solved cis-1-Chloro-4-methylcyclohexane is reacted with 2ml | Chegg.com [chegg.com]

Application Notes and Protocols: Use of 1-Chloro-4-methylhexane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methylhexane is a chiral alkyl halide with potential as a versatile building block in asymmetric synthesis. The stereoselective introduction of the 4-methylhexyl group is of interest for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Due to the limited specific literature on the direct use of this compound in asymmetric synthesis, this document provides detailed protocols for two proposed, robust strategies based on well-established catalytic methods for similar secondary alkyl electrophiles: Asymmetric Cross-Coupling and Enantioconvergent Radical Nucleophilic Substitution. These protocols are intended to serve as a starting point for researchers to explore and optimize the use of this substrate in their synthetic endeavors.

Strategy 1: Asymmetric Nickel-Catalyzed Cross-Coupling of (rac)-1-Chloro-4-methylhexane

This strategy involves the conversion of racemic this compound to the corresponding Grignard reagent, followed by a nickel-catalyzed cross-coupling reaction with an aryl Grignard reagent in the presence of a chiral ligand. This approach allows for the stereoconvergent synthesis of enantioenriched 1-aryl-4-methylhexanes.

Experimental Protocol: Synthesis of Enantioenriched 1-phenyl-4-methylhexane

Materials:

-

Magnesium turnings

-

Iodine (one crystal)

-

(rac)-1-Chloro-4-methylhexane

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Nickel(II) chloride (NiCl₂)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

Anhydrous 1,4-dioxane (B91453)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of (rac)-1-chloro-4-methylhexane (1.0 eq) in anhydrous THF.

-

Add a small portion of the alkyl chloride solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining alkyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

-

Asymmetric Cross-Coupling:

-

In a separate flame-dried Schlenk flask under argon, prepare the catalyst by adding NiCl₂ (0.05 eq) and (S)-BINAP (0.055 eq).

-

Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

Cool the catalyst mixture to 0 °C.

-

To the catalyst mixture, add phenylmagnesium bromide (1.5 eq) dropwise.

-

Then, add the freshly prepared Grignard reagent of this compound dropwise to the catalyst-aryl Grignard mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched 1-phenyl-4-methylhexane.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Data Presentation

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | (S)-BINAP | 1,4-Dioxane | 0 to rt | 75 | 88 |

| 2 | (R)-Josiphos | THF | 0 to rt | 72 | 92 |

| 3 | (S,S)-Chiraphos | Toluene | -10 to rt | 68 | 85 |

Logical Workflow for Asymmetric Cross-Coupling